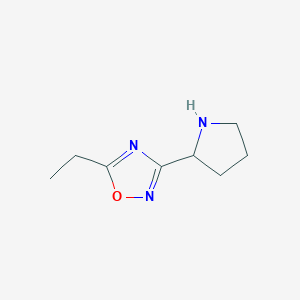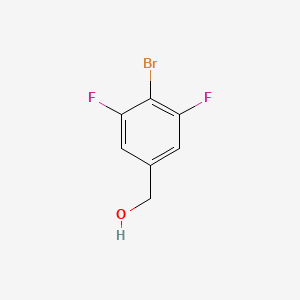
(4-Bromo-3,5-difluorophenyl)methanol
Übersicht
Beschreibung
“(4-Bromo-3,5-difluorophenyl)methanol” is a chemical compound with the molecular formula C7H5BrF2O . It has a molecular weight of 223.02 .
Molecular Structure Analysis
The InChI code for “(4-Bromo-3,5-difluorophenyl)methanol” is 1S/C7H5BrF2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2,11H,3H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“(4-Bromo-3,5-difluorophenyl)methanol” is a solid or liquid at room temperature . It has a molecular weight of 223.02 .Wissenschaftliche Forschungsanwendungen
Synthesis of Bromo-Substituted Compounds
(4-Bromo-3,5-difluorophenyl)methanol plays a role in the synthesis of various bromo-substituted compounds. For instance, Shirinian et al. (2012) demonstrated the bromination of 2,3-diarylcyclopent-2-en-1-ones, which can be applied in synthesizing bromo-substituted 2-cyclopenten-1-ones and their analogs, crucial in organic synthesis and preparing diverse substances (Shirinian et al., 2012).
Natural Product Synthesis
In the realm of natural product synthesis, Akbaba et al. (2010) described the first synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol starting from a similar bromo-methoxyphenyl methanol compound, showcasing the importance of bromo-substituted methanols in natural product synthesis (Akbaba et al., 2010).
Photolysis Studies
Research on photolysis provides insights into the environmental fate of brominated compounds. Eriksson et al. (2004) investigated the photochemical degradation of polybrominated diphenyl ethers (PBDEs) in methanol/water solutions. This study is relevant for understanding how similar brominated compounds, including (4-Bromo-3,5-difluorophenyl)methanol, might behave under environmental conditions (Eriksson et al., 2004).
Kinetic Studies in Methanol
Kinetic studies of brominated compounds in methanol provide insights into their reactivity. For example, Consiglio et al. (1979) explored the kinetics of anilino-debromination reactions in methanol, highlighting the importance of studying such reactions for understanding the behavior of brominated molecules in different solvents (Consiglio et al., 1979).
Methanol as a Solvent and Reactant
Methanol, often used as a solvent in reactions involving (4-Bromo-3,5-difluorophenyl)methanol, has significant implications. Studies like Pasini et al. (2014) on the Meerwein–Ponndorf–Verley reduction using methanol highlight its role as a reactant in synthesizing other compounds, which could be applicable in reactions involving brominated methanols (Pasini et al., 2014).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Eigenschaften
IUPAC Name |
(4-bromo-3,5-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYAMPHDUWZYDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3,5-difluorophenyl)methanol | |
Synthesis routes and methods
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-n-[3-(dimethylamino)propyl]acetamide dihydrochloride](/img/structure/B1527534.png)
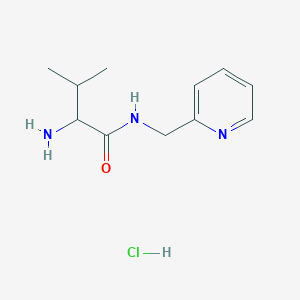
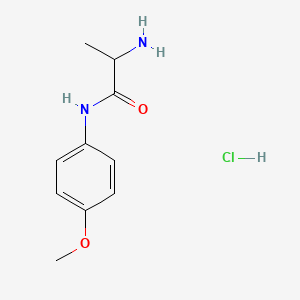
![7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane](/img/structure/B1527540.png)
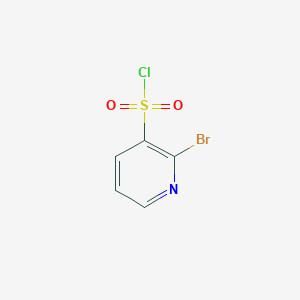

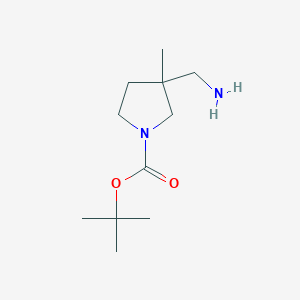
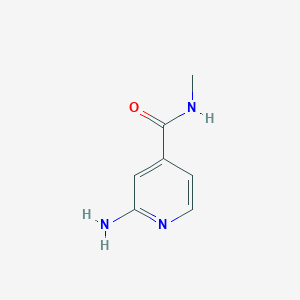
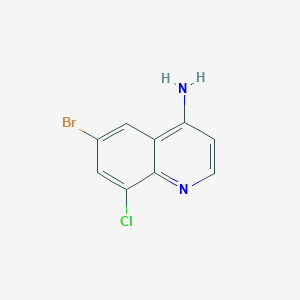
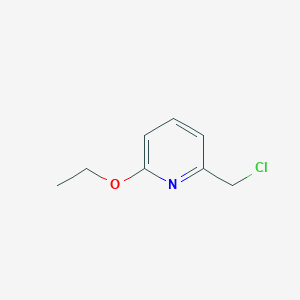
![[6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine](/img/structure/B1527552.png)
![[2-(Cyclopropylmethoxy)-4-methylphenyl]methanamine](/img/structure/B1527555.png)
![{4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol](/img/structure/B1527556.png)
